Sodium pyridine-3-sulfinate
Description
Historical Trajectory and Evolution of Pyridine (B92270) Sulfinate Compounds in Organic Synthesis
The journey of pyridine sulfinates in organic synthesis is a story of overcoming significant chemical challenges. Historically, the direct functionalization of the pyridine ring has been difficult, often requiring harsh reaction conditions and resulting in low yields or lack of regioselectivity. chemistryviews.org Early methods for creating substituted pyridines relied on multi-step sequences or classical condensation reactions like the Chichibabin synthesis, which, despite its utility, can suffer from low yields. wikipedia.org
The advent of transition-metal-catalyzed cross-coupling reactions revolutionized synthetic chemistry, but the application of these powerful methods to pyridine-containing substrates was not straightforward. The Suzuki-Miyaura reaction, a mainstay for C-C bond formation, often fails or performs poorly with pyridine derivatives. semanticscholar.orgrsc.org This is particularly true for 2-substituted pyridines, where the corresponding pyridine-2-boronates are notoriously difficult to prepare, unstable, and inefficient in coupling reactions. semanticscholar.orgrsc.org These challenges created a demand for alternative, stable, and reactive nucleophilic coupling partners for pyridine systems.
Pyridine sulfinates emerged as a robust solution to this problem. The preparation of pyridine sulfinates is often straightforward and can be achieved through several reliable methods. A common and operationally simple approach is the oxidation of the corresponding pyridinethiols using reagents like hydrogen peroxide. rsc.orgnih.gov Other viable routes include the trapping of metallated pyridines with sulfur dioxide or its surrogates. rsc.orgnih.gov The resulting sulfinate salts are typically stable, crystalline solids that are easy to handle and store, a significant advantage over the often-unstable boronic acids. researchgate.netacs.org This stability, combined with their effective reactivity in palladium-catalyzed reactions, marked a significant evolution in the synthesis of complex pyridine-containing molecules, transforming them from challenging targets into accessible structures. nih.gov
Strategic Importance of Sodium Pyridine-3-sulfinate in Contemporary Chemical Research
This compound has carved out a niche of strategic importance in modern organic synthesis, primarily as a superior nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions. nih.gov This method provides a powerful alternative for forging carbon-carbon bonds, especially in the synthesis of biaryl and heteroaryl-aryl compounds, which are ubiquitous motifs in medicinal chemistry and materials science. researchgate.netmdpi.com
The key advantage of using pyridine sulfinates, including the 3-substituted isomer, lies in their ability to overcome the limitations of traditional cross-coupling reagents like organoborons. rsc.orgacs.org Pyridine-boron reagents are often plagued by poor stability and low reactivity, which complicates their use in complex syntheses. semanticscholar.org In contrast, this compound is a stable and easily prepared reagent that delivers efficient and high-yielding coupling reactions with a broad range of aryl and heteroaryl halides. nih.govacs.org
Research has demonstrated that pyridine sulfinates are effective in coupling with both aryl bromides and the less reactive but more abundant aryl chlorides. nih.gov The optimized conditions for these reactions typically involve a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and an inorganic base like potassium carbonate, at elevated temperatures. rsc.orgnih.gov
| Feature | This compound | Pyridine-3-boronic Acid |
| Stability | Generally stable, crystalline solid, easy to store. researchgate.netacs.org | Often unstable, prone to decomposition and protodeboronation. semanticscholar.orgrsc.org |
| Preparation | Straightforward synthesis, e.g., by oxidation of thiols. rsc.orgnih.gov | Can be challenging to prepare and purify. semanticscholar.org |
| Coupling Scope | Broad scope with aryl/heteroaryl bromides and chlorides. nih.gov | Scope can be limited, especially with challenging substrates. |
| Reaction Efficiency | Often provides high yields in cross-coupling reactions. rsc.orgnih.gov | Yields can be variable and lower, particularly for 2-pyridyl systems. rsc.org |
The utility of this methodology has been showcased in the synthesis of medicinally relevant molecules. For example, pyridine sulfinates have been successfully applied in a library format to prepare derivatives of established drugs, demonstrating the robustness and functional group tolerance of the method. semanticscholar.orgnih.gov The reaction involving pyridine-3-sulfinate specifically allows for the construction of 3-arylpyridines, a common structural core in pharmacologically active compounds.
| Reactants | Catalyst System | Product | Yield | Reference |
| This compound + 4-Bromotoluene | Pd(OAc)₂ / PCy₃, K₂CO₃ | 3-(p-tolyl)pyridine | 99% | nih.gov |
| This compound + 4-Chlorotoluene | Pd(OAc)₂ / PCy₃, K₂CO₃ | 3-(p-tolyl)pyridine | 95% | nih.gov |
| This compound + 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃, K₂CO₃ | 3-(4-fluorophenyl)pyridine | 91% | nih.gov |
Table based on data from Cook et al. (2017). Conditions typically involve heating in a solvent like 1,4-dioxane.
The mechanistic underpinnings of these reactions have also been studied, revealing that the nature of the sulfinate partner influences the reaction pathway. acs.org For many pyridine sulfinates, the turnover-limiting step is the extrusion of sulfur dioxide from a palladium(II) sulfinate complex, a process facilitated by the pyridine nitrogen. acs.org This understanding further solidifies the strategic position of this compound as a reliable and predictable reagent in the synthetic chemist's toolkit.
Overview of Research Paradigms and Future Directions in Pyridine Sulfinate Chemistry
The field of pyridine sulfinate chemistry is dynamic and continues to expand beyond its initial application in palladium-catalyzed cross-coupling. Current research paradigms are focused on harnessing the unique reactivity of sulfinates to develop novel transformations and access new chemical space under increasingly mild and sustainable conditions.
One of the most significant emerging areas is the use of sodium sulfinates as precursors to sulfonyl radicals (RSO₂•). rsc.org This reactivity is being exploited in visible-light photoredox catalysis, a strategy that uses light energy to drive chemical reactions under mild conditions. rsc.org In this context, sodium sulfinates can participate in multicomponent reactions, allowing for the simultaneous formation of multiple bonds and the rapid construction of complex molecules. For instance, a three-component reaction involving a styrene, a pyridine, and a sodium sulfinate can lead to the formation of β-sulfonylated pyridines, valuable structures in medicinal chemistry. rsc.org
Future directions in the field are pointing towards several exciting avenues:
Sustainable Catalysis: There is a growing emphasis on replacing precious metal catalysts like palladium with more abundant and environmentally benign alternatives, such as copper or iron, or developing metal-free catalytic systems. rsc.orgmdpi.com Electrochemical methods, which use electricity to drive reactions, are also being explored for the synthesis and transformation of sulfinates. rsc.org
C-H Functionalization: Direct C-H functionalization is a highly sought-after goal in synthesis as it avoids the need for pre-functionalized starting materials. Recent research has shown that base-mediated protocols can achieve the direct C4-selective sulfonylation of the pyridine ring using sulfinate salts, opening up new strategies for late-stage modification of complex molecules. chemistryviews.org
Asymmetric Synthesis: The development of stereospecific reactions using sulfinate reagents is a key frontier. Chiral sulfinates and the development of asymmetric catalytic methods will enable the synthesis of enantiomerically pure pyridine-containing compounds, which is of paramount importance in drug discovery. nih.gov
New Applications: Researchers are continuously exploring new applications for pyridine sulfinates. Their use in the synthesis of novel ligands for catalysis, functional materials, and complex natural products remains an active area of investigation. nih.govresearchgate.net The modular installation of bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—is another promising application in drug design. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyridine-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNFNZJAATRIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium Pyridine 3 Sulfinate and Analogues
Classical and Evolving Synthetic Pathways
Traditional synthetic routes to sodium pyridine-3-sulfinate often rely on the functional group manipulation of readily available pyridine (B92270) derivatives. These methods, while established, are continually being refined to improve efficiency, yield, and substrate scope.
Synthesis via Oxidation of Thiol Precursors
One of the fundamental methods for preparing sulfinates is the oxidation of their corresponding thiol precursors. In the case of this compound, this would involve the oxidation of 3-mercaptopyridine. A variety of oxidizing agents can be employed for this transformation, with the choice of oxidant being critical to prevent over-oxidation to the corresponding sulfonic acid. Common oxidizing agents include hydrogen peroxide, peracids, and metal-based catalysts. nih.govgoogle.comresearchgate.net The reaction is typically carried out under controlled temperature and stoichiometric conditions to favor the formation of the sulfinate. While effective, the use of strong oxidants can sometimes be a drawback, especially when other sensitive functional groups are present in the molecule. rsc.org
A general representation of this method is the oxidation of a thiol (R-SH) to a sulfinic acid (R-SO₂H), which is then neutralized with a base like sodium hydroxide (B78521) or sodium bicarbonate to yield the sodium sulfinate salt (R-SO₂Na). The direct oxidation of thiols remains a valuable and frequently utilized strategy. rsc.orgrsc.org
Preparation from Sulfonyl Chlorides
An alternative and widely used method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. google.comchez-alice.fr For this compound, the starting material would be pyridine-3-sulfonyl chloride. This precursor can be synthesized from pyridine-3-sulfonic acid by reacting it with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.comambeed.com The subsequent reduction of pyridine-3-sulfonyl chloride to the sulfinate can be accomplished using various reducing agents.
Commonly used reducing agents for this transformation include zinc dust, sodium sulfite (B76179), and sodium bisulfite. google.comrsc.org The reaction with sodium sulfite in the presence of sodium bicarbonate in an aqueous medium at elevated temperatures is a frequently employed protocol. nih.gov This method is often preferred due to its reliability and the high purity of the resulting sodium sulfinate. nih.gov
A validated laboratory procedure involves reacting pyridine-3-sulfonyl chloride derivatives with sodium sulfite and sodium bicarbonate in water at 80°C for several hours. This approach offers a straightforward route to this compound and its analogues.
Table 1: Common Reducing Agents for Sulfonyl Chlorides
| Reducing Agent | Typical Conditions | Reference |
| Zinc (Zn) | Aqueous or alcoholic solvents | google.com |
| Sodium Sulfite (Na₂SO₃) | Aqueous, often with a base like NaHCO₃ | google.comnih.gov |
| Sodium Hydrosulfite (NaHSO₃) | Aqueous solution | google.com |
Direct Sulfinylation Reactions
More recent developments in synthetic chemistry have focused on the direct introduction of the sulfinate group onto the pyridine ring, bypassing the need for pre-functionalized starting materials like thiols or sulfonyl chlorides. These direct C-H sulfinylation reactions represent a more atom- and step-economical approach.
One strategy involves the activation of the pyridine ring, for example with triflic anhydride (B1165640), followed by the addition of a sulfinate salt mediated by a base. chemrxiv.org This method allows for the direct formation of a C-S bond at a specific position on the pyridine ring. However, controlling the regioselectivity of such reactions can be a challenge. chemrxiv.org Research in this area is ongoing, with the aim of developing highly selective and efficient direct sulfinylation protocols for pyridines and other heteroarenes. rsc.orgchemrevlett.comthieme-connect.com
Advanced Synthetic Approaches
The field of organic synthesis is constantly evolving, with the development of novel catalytic systems that enable transformations under milder and more sustainable conditions. The synthesis of sulfinates has also benefited from these advancements, particularly in the areas of photoredox catalysis and electrochemistry.
Photoredox Catalysis in Sulfinate Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of various chemical bonds, including C-S bonds. rsc.orgrsc.orgwiley.comnih.gov This methodology often involves the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes. organic-chemistry.orgfrontiersin.orgrsc.org
In the context of sulfinate synthesis, photoredox catalysis can be utilized in several ways. For instance, it can be employed in the cross-coupling of sulfinate salts with aryl or heteroaryl halides to form sulfones, a reaction where sulfinates act as key nucleophilic partners. rsc.orgrsc.orgresearchgate.net While this is a reaction of sulfinates, the principles can be adapted for their synthesis. For example, methods are being developed for the visible-light-mediated generation of sulfonyl radicals from various precursors, which can then be trapped to form sulfinates or their derivatives. nih.govacs.org These approaches offer the advantage of proceeding at room temperature and often exhibit high functional group tolerance. wiley.comnih.gov
Electrochemical Methods for Sulfinate Generation
Electrochemistry provides another green and efficient alternative for the synthesis of sulfinates. researchgate.net Electrochemical methods utilize an electric current to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants.
The electrochemical reduction of sulfonyl chlorides to sulfinate anions is a well-established process. bac-lac.gc.ca This can be carried out in an electrochemical cell, where the sulfonyl chloride is reduced at the cathode. The resulting sulfinate can then be used in situ or isolated as a salt. This method offers a high degree of control over the reaction conditions.
More recently, electrochemical methods have been developed for the direct sulfonylation of various substrates using sodium sulfinates as the sulfonyl radical precursor. researchgate.netrsc.org While these are applications of sulfinates, the underlying principles of generating sulfonyl radicals electrochemically from other sulfur-containing starting materials could potentially be adapted for the synthesis of this compound. However, reports indicate that heterocyclic derivatives like this compound can be challenging substrates in some electrochemical transformations. researchgate.net The direct electrochemical synthesis of sulfonamides from thiols and amines has also been reported, highlighting the potential of electrosynthesis in forming S-N bonds under mild conditions. acs.org
Green Chemistry Approaches in Sulfinate Preparation
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of sulfinates. bio-conferences.org These approaches aim to enhance sustainability by improving energy efficiency, utilizing safer solvents, employing catalytic reagents, and minimizing waste. acs.orgpaperpublications.org
Key green strategies in sulfinate preparation include:
Use of Catalytic Reagents : Shifting from stoichiometric to catalytic reagents is a core principle of green chemistry that minimizes waste. acs.org In sulfinate synthesis, metal-catalyzed reactions are prominent. Palladium and copper catalysts are used for the synthesis of sulfinates from boronic acids and a sulfur dioxide surrogate, providing a redox-neutral and efficient pathway. ox.ac.uk Biocatalysts are also gaining traction as they offer high specificity, often eliminating the need for protecting groups and reducing waste. bio-conferences.org
Safer Solvents : Many traditional organic syntheses rely on volatile and often toxic organic solvents. A key green approach is the substitution of these with environmentally benign alternatives, with water being a prime example. paperpublications.org Some sulfinate preparations can be conducted in aqueous media, such as the reaction of pyridine-3-sulfonyl chloride derivatives with sodium sulfite and sodium bicarbonate in water.
Energy Efficiency : Synthetic methods that operate at ambient temperature and pressure are preferred to minimize energy consumption. acs.org The development of highly active catalysts can enable reactions under milder conditions. Furthermore, alternative energy sources like microwave irradiation and ultrasound have been shown to accelerate reactions, often leading to higher yields and reduced energy use in various organic syntheses. paperpublications.org
Atom Economy and Waste Reduction : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org Methods that avoid unnecessary derivatization or the use of protecting groups are favored because these steps require additional reagents and generate waste. acs.org For instance, the direct C-H functionalization to introduce a sulfinate group is a more atom-economical approach than a multi-step sequence involving pre-functionalization.
Table 1: Overview of Green Chemistry Strategies in Sulfinate Synthesis
| Green Chemistry Principle | Application in Sulfinate Synthesis | Example / Benefit | Citation |
|---|---|---|---|
| Catalysis | Use of transition metal or biocatalysts. | Palladium-catalyzed synthesis from boronic acids and DABSO. Reduces need for stoichiometric reagents. | ox.ac.uk |
| Safer Solvents | Replacement of volatile organic solvents with water. | Synthesis from sulfonyl chlorides in aqueous solutions. Reduces environmental impact. | |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Development of highly active catalysts that function under mild conditions. | acs.org |
| Waste Reduction | Avoiding protecting groups and unnecessary derivatives. | Direct C-H sulfonylation avoids extra steps and improves atom economy. | acs.orgnih.gov |
Regioselective Synthesis and Isomeric Control for Pyridine Sulfinates
Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge in synthetic chemistry. The electronic properties of the pyridine nucleus typically direct electrophilic substitutions to the C3 position under harsh conditions, while nucleophilic and radical additions often favor the C2 and C4 positions. nih.gov The synthesis of a specific isomer like this compound requires precise control over the reaction conditions and strategy.
Several advanced methods have been developed to achieve high regioselectivity in the synthesis of substituted pyridines, which can be applied to the preparation of specific pyridine sulfinate isomers:
Electrochemical meta-C–H Sulfonylation : An electrochemical approach has been demonstrated for the meta-sulfonylation of pyridines using nucleophilic sodium sulfinates. nih.gov This method proceeds through a redox-neutral dearomatization-rearomatization strategy and is notable for being free of catalysts and chemical oxidants. It exhibits perfect regioselectivity for the C3 position, reacting a broad range of sodium sulfinates with various pyridines to yield the corresponding meta-sulfonated products in moderate to good yields. nih.gov
Palladium-Catalyzed Cross-Coupling : A powerful method for ensuring isomeric purity is through the palladium-catalyzed cross-coupling of a pyridine sulfinate with an aryl or heteroaryl halide. nih.gov The synthesis of the pyridine sulfinate can be achieved by methods such as the oxidation of the corresponding pyridinethiol. nih.gov The position of the sulfinate group is predetermined by the starting thiol. For example, starting with pyridine-3-thiol would lead to pyridine-3-sulfinate, ensuring complete regiochemical control. These pyridine sulfinates then act as effective nucleophilic partners in cross-coupling reactions. nih.gov
Directed Metalation and Blocking Groups : For other isomers, strategies involving directed metalation or the use of blocking groups can provide regiochemical control. While not directly reported for sulfination, a strategy using a maleate-derived blocking group has been shown to enable highly selective Minisci-type alkylation at the C4-position of pyridine. nih.gov This principle of temporarily blocking certain positions to direct a reagent to a specific, otherwise less reactive site, represents a viable strategy for isomeric control.
N-Activation Strategies : The reactivity and regioselectivity of the pyridine ring can be altered by activating the nitrogen atom, for instance, by forming N-activated pyridinium (B92312) salts. nih.gov This modification changes the electronic distribution in the ring, making it more susceptible to nucleophilic attack and allowing for functionalization at positions that are typically unreactive in the parent pyridine. nih.gov
Table 2: Comparison of Methods for Regioselective Synthesis of Pyridine Derivatives
| Method | Key Reagents/Conditions | Target Position | Key Feature | Citation |
|---|---|---|---|---|
| Electrochemical C-H Sulfonylation | Electricity, undivided cell, nucleophilic sulfinates | C3 (meta) | Catalyst- and oxidant-free; excellent regioselectivity. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, PCy₃, K₂CO₃, aryl halides | C2, C3, or C4 | Regioselectivity is determined by the starting halopyridine or pyridinethiol. | nih.gov |
| Blocking Group Strategy | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | C4 (para) | Allows functionalization at a specific position by blocking others (demonstrated for alkylation). | nih.gov |
| N-Activation | Formation of N-activated pyridinium salts | Varies | Alters the electronic properties of the pyridine ring to control the site of nucleophilic attack. | nih.gov |
Mechanistic Investigations of Reactions Involving Sodium Pyridine 3 Sulfinate
Reaction Pathway Elucidation in Cross-Coupling Reactions
Pyridine (B92270) sulfinates have been established as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides, offering a robust alternative to traditional organoboron reagents. nih.govnih.govcbijournal.com Mechanistic studies have been pivotal in understanding the nuances of these transformations, particularly the desulfinative coupling process.
Palladium-Catalyzed Desulfinative Coupling Mechanisms
The generally accepted mechanism for the palladium-catalyzed desulfinative cross-coupling of a (hetero)aryl sulfinate salt with an aryl halide involves a catalytic cycle comprising several key steps. The process begins with the reduction of a Pd(II) precatalyst, such as palladium(II) acetate (B1210297), to the catalytically active Pd(0) species. Mechanistic studies suggest that this reduction is accomplished through the homocoupling of the sulfinate salt. nih.govvulcanchem.com
Once the active Pd(0) catalyst is formed, the cycle proceeds as follows:
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) complex, forming an Ar-Pd(II)-X species. nih.gov
Transmetalation: The sodium pyridine-3-sulfinate then engages in a transmetalation step with the oxidative addition complex.
Sulfur Dioxide Extrusion: The resulting palladium sulfinate intermediate extrudes sulfur dioxide (SO₂).
Reductive Elimination: The final step is the reductive elimination of the two organic fragments, which forms the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
A critical finding from detailed mechanistic work is that the behavior of pyridine sulfinates differs significantly from their carbocyclic counterparts (e.g., benzenesulfinates). nih.govvulcanchem.com For pyridine sulfinates, the resting-state of the catalyst is a chelated Pd(II) sulfinate complex that forms after the transmetalation step. nih.govvulcanchem.com Consequently, the turnover-limiting step for the reaction is the extrusion of SO₂ from this stable, chelated intermediate. nih.govnih.govvulcanchem.com This is in direct contrast to carbocyclic sulfinates, where the oxidative addition complex is the resting state and transmetalation is turnover-limiting. nih.govvulcanchem.com
The addition of an inorganic base, typically potassium carbonate (K₂CO₃), is essential for achieving high yields in these reactions. nih.govcbijournal.com The base serves a dual purpose: it acts as a scavenger to remove the sulfur dioxide byproduct from the reaction medium, and its potassium cation plays a role in accelerating the transmetalation step. nih.govvulcanchem.com
| Catalytic Cycle Step | Description | Key Aspect for Pyridine-3-sulfinate |
|---|---|---|
| Pd(0) Generation | Reduction of Pd(II) precatalyst to active Pd(0). | Achieved via sulfinate homocoupling. nih.govvulcanchem.com |
| Oxidative Addition | Addition of aryl halide to the Pd(0) center. | Forms an Ar-Pd(II)-X complex. |
| Transmetalation | Exchange of the halide on palladium for the pyridylsulfinate group. | Leads to a chelated Pd(II) sulfinate complex. vulcanchem.com |
| SO₂ Extrusion | Loss of sulfur dioxide from the palladium sulfinate intermediate. | This is the turnover-limiting step of the reaction. nih.govvulcanchem.com |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Yields the final biaryl product. |
Transmetalation and Reductive Elimination Pathways
The transmetalation and reductive elimination steps are central to the success of the desulfinative coupling. In the case of this compound, the transmetalation process leads to the formation of a distinct, chelated palladium(II) sulfinate intermediate. vulcanchem.com The nitrogen atom of the pyridine ring coordinates to the palladium center, creating a stable five-membered ring structure. This chelation event makes the subsequent loss of sulfur dioxide the slowest step in the entire catalytic cycle. vulcanchem.com The rate of transmetalation itself can be enhanced by the presence of potassium cations, which are provided by the potassium carbonate base often used in the reaction. nih.gov
Radical Reaction Mechanisms
Beyond palladium catalysis, this compound is a potent precursor for generating pyridylsulfonyl radicals. These reactive intermediates can be harnessed in a variety of transformations, often initiated by light or other radical initiators, proceeding through distinct single electron transfer pathways.
Sulfonyl Radical Generation and Reactivity
Sodium sulfinates are well-established precursors for sulfonyl radicals. nih.govnih.gov This transformation can be initiated through several methods, including photoredox catalysis. vulcanchem.comrsc.org For instance, under visible light irradiation, an appropriate photocatalyst can oxidize the sulfinate salt to generate the corresponding sulfonyl radical. rsc.org
Another powerful, catalyst-free method involves the formation of a photoactive electron donor-acceptor (EDA) complex. nih.gov When this compound is mixed with an N-activated pyridinium (B92312) salt, they can form an EDA complex. Upon excitation with visible light, this complex facilitates the transfer of an electron from the sulfinate to the pyridinium salt, generating a pyridylsulfonyl radical. nih.gov Once formed, this electrophilic sulfonyl radical is highly reactive and can readily add to unsaturated systems like alkenes, initiating further transformations such as the three-component sulfonative pyridylation of alkenes. nih.govrsc.org
| Method of Generation | Description | Typical Conditions |
|---|---|---|
| Photoredox Catalysis | Oxidation of the sulfinate by an excited photocatalyst. | Visible light (e.g., blue LEDs), photocatalyst (e.g., Ir(ppy)₃ or organic dyes). vulcanchem.comrsc.org |
| EDA Complex Formation | Formation of a photoactive complex with an electron acceptor. | Visible light, N-activated pyridinium salt, no external catalyst needed. nih.gov |
| Chemical Oxidation | Oxidation using a chemical oxidant. | Reagents like potassium persulfate (K₂S₂O₈). rsc.org |
Single Electron Transfer (SET) Processes
The generation of sulfonyl radicals from this compound is fundamentally governed by single electron transfer (SET) events. rsc.org In photoredox catalysis, the process begins with the excitation of the photocatalyst by light. The excited photocatalyst then engages in a SET event with the sulfinate. For example, a sufficiently oxidizing excited-state photocatalyst can directly accept an electron from the sulfinate salt (RSO₂⁻) to generate the sulfonyl radical (RSO₂•). rsc.org
Alternatively, in the EDA complex pathway, the SET occurs within the photo-excited complex. nih.gov The sulfinate acts as the electron donor and the partner molecule (e.g., an N-amidopyridinium salt) acts as the electron acceptor. This intermolecular SET is triggered by visible light absorption, leading to the formation of the sulfonyl radical and a radical anion of the acceptor. nih.gov These SET processes provide a mild and efficient way to access the radical reactivity of sulfinates without the need for harsh conditions, enabling complex multi-component reactions. nih.govrsc.orgacs.org
Base-Mediated Transformations and Nucleophilic Reactivity
The sulfinate group of this compound can act as a potent nucleophile, a property that is often harnessed in base-mediated reactions. This reactivity is distinct from its role in the palladium catalytic cycle and allows for direct functionalization of electrophilic partners.
A prime example is the direct C-H sulfonylation of pyridines. rptu.dechemistryviews.org This transformation is achieved by first activating the pyridine ring towards nucleophilic attack using an activating agent like triflic anhydride (B1165640) (Tf₂O). This forms a highly electrophilic pyridinium triflate intermediate. rptu.dechemrxiv.org Subsequently, a base mediates the nucleophilic addition of this compound to the activated ring. The choice of base and solvent is critical for controlling the regioselectivity of this addition. For instance, using N-methylpiperidine as the base in chloroform (B151607) has been shown to strongly favor sulfonylation at the C4-position of the pyridine ring. rptu.dechemistryviews.orgchemrxiv.org This method provides a modular route to C4-sulfonylated pyridines, avoiding the need for pre-functionalized substrates. chemistryviews.org
The nucleophilic character of the sulfinate is also fundamental to its role in palladium catalysis, where it must displace a halide from the palladium center during the transmetalation step. nih.gov Furthermore, sodium sulfinates can be used as nucleophiles in the synthesis of other important sulfur-containing compounds. For example, they are used in the synthesis of sulfonamides through coupling reactions with amines, a transformation that can be mediated by various catalysts or reagents that promote the formation of the crucial N-S bond. cbijournal.comekb.egresearchgate.netnih.gov
| Reaction Type | Role of Sulfinate | Role of Base | Example Conditions |
|---|---|---|---|
| Direct C-H Sulfonylation | Nucleophile | Mediates addition and subsequent elimination/re-aromatization. rptu.de | 1) Pyridine, Tf₂O; 2) Na-sulfinate, N-methylpiperidine, CHCl₃. chemistryviews.orgchemrxiv.org |
| Pd-Catalyzed Cross-Coupling | Nucleophile (in transmetalation) | Removes SO₂ byproduct; K⁺ cation accelerates transmetalation. nih.gov | Pd(OAc)₂, PCy₃, K₂CO₃, 1,4-dioxane. cbijournal.com |
| Sulfonamide Synthesis | Sulfonylating Agent Precursor | Can be used to deprotonate amines or facilitate catalyst turnover. | Various methods including metal-free, iodine-mediated coupling. cbijournal.comekb.eg |
Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex reaction mechanisms involving this compound and its analogs. These theoretical studies provide profound, atomistic-level insights into reaction pathways, the nature of intermediates and transition states, and the origins of chemo- and regioselectivity that are often difficult to probe through experimental means alone.
Detailed computational investigations have been crucial in understanding the divergent reactivity of sulfinates with pyridinium salts, which can proceed through different electronic pathways. nih.govresearchgate.netrsc.org In photocatalyst-free, visible-light-driven reactions, DFT calculations have been employed to model the formation of electron donor-acceptor (EDA) complexes between the sulfinate and the pyridinium salt. nih.govwiley.com These studies elucidate how, upon photoexcitation, an intermolecular single-electron transfer (SET) occurs from the sulfinate to the pyridinium salt, generating a sulfonyl radical. nih.gov The computed reaction energy profiles map out the subsequent steps, including the addition of the sulfonyl radical to an alkene, to rationalize product formation and regioselectivity. nih.gov
In the context of C-H fluoroalkylation of pyridines, computational studies have been vital for explaining the high C4-selectivity observed experimentally. wiley.comchemrxiv.org DFT calculations can assess the impact of different N-substituents on the pyridinium salt, revealing that sterically demanding groups are critical for directing the incoming radical to the C4 position. wiley.comchemrxiv.org
| Entry | N-Pyridinium Salt | Solvent | Yield (%) | Regioselectivity (C4:other) |
|---|---|---|---|---|
| 1 | PG1 (N-amidopyridinium) | DMSO | 83 | >20:1 |
| 2 | PG1 | DMF | 56 | >20:1 |
| 3 | PG1 | CH3CN | 41 | >20:1 |
| 4 | PG2 (less hindered) | DMSO | 75 | 2.3:1 |
The mechanism of palladium-catalyzed desulfinative cross-coupling reactions, a key transformation for pyridine sulfinates, has also been significantly clarified by computational methods. nih.govacs.org Mechanistic studies combining kinetic analysis, spectroscopy, and DFT calculations have revealed that the catalyst's resting state and the turnover-limiting step are highly dependent on the nature of the sulfinate reagent. acs.org For a pyridine-2-sulfinate, it was shown that a stable, chelated Pd(II) sulfinate complex serves as the catalyst resting state. acs.org This chelation, involving the pyridine nitrogen and a sulfinate oxygen, makes the subsequent extrusion of sulfur dioxide (SO₂) the rate-limiting step. acs.org This contrasts with carbocyclic sulfinates, where the oxidative addition complex is the resting state and transmetalation is turnover-limiting. acs.org
| Sulfinate Type | Catalyst Resting State | Turnover-Limiting Step |
|---|---|---|
| Pyridine-2-sulfinate | Chelated Pd(II) Sulfinate Complex | SO₂ Extrusion |
| Carbocyclic Sulfinate | Aryl Bromide Oxidative Addition Complex | Transmetalation |
Furthermore, DFT calculations have been applied to investigate other transformations, such as the synthesis of sulfonylated benzo[b]fluorenes from 1,5-diynols and sodium sulfinates. acs.org In these complex cascade reactions, computational studies help propose plausible mechanisms by mapping out the entire transformation, including steps like dehydration, sulfonylation, allenylation, and cyclization, providing a coherent rationale for the observed products. acs.org Similarly, in the copper-catalyzed C-H sulfonylation of benzylamines, DFT has been used to probe the turnover-limiting C-H activation step and to understand the role of transient directing groups in lowering the activation energy barrier. chemrxiv.org These computational models offer a level of detail that complements experimental observations, providing a more complete and holistic understanding of the reaction mechanism. rsc.orgmdpi.com
Applications of Sodium Pyridine 3 Sulfinate in Complex Molecular Synthesis
Carbon-Carbon Bond Formation
The utility of sodium pyridine-3-sulfinate as a nucleophilic coupling partner is particularly evident in its application to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules.
This compound serves as an effective nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions with a wide array of aryl and heteroaryl halides. nih.govrsc.org These reactions provide a powerful method for creating C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and functional materials. rsc.org The development of this methodology was driven by the challenges associated with traditional coupling reagents like pyridine (B92270) boronic acids, which often suffer from poor stability and low reactivity, especially for 2-substituted pyridines. nih.govrsc.org
The optimized conditions for these couplings typically involve a palladium catalyst, such as palladium(II) acetate (B1210297), paired with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃). nih.gov An inorganic base, most commonly potassium carbonate, has been found to be crucial for achieving high reaction efficiency, even though the sulfinate itself is an anionic substrate. nih.gov The reactions are generally conducted at elevated temperatures, around 150 °C, in a solvent like 1,4-dioxane. nih.govrsc.org Mechanistic studies indicate that for pyridine-sulfinate substrates, the turnover-limiting step can be influenced by the substrate's ability to coordinate with the palladium center. nih.govacs.org
The scope of the reaction is broad, tolerating various substituents on both the pyridine sulfinate and the halide coupling partner. rsc.org This includes sterically demanding ortho-substituted aryl halides and electronically diverse systems. rsc.org The versatility of this method allows for the synthesis of complex molecular scaffolds that are otherwise difficult to access.
A direct and significant application of the cross-coupling methodology described above is the synthesis of biaryls and, notably, linked heterocycles. nih.gov The ability to connect pyridine rings to other aromatic and heteroaromatic systems is of high importance in medicinal chemistry and materials science. rsc.orgrsc.org Using this compound and its isomers, chemists can forge connections to a variety of (hetero)aryl halides, including other pyridines, pyrazines, pyrimidines, and quinolines. nih.govrsc.org
This method has proven effective for creating challenging 2,2'-bipyridine (B1663995) linkages and other medicinally relevant structures. nih.govrsc.org The reaction conditions are robust enough to be applied in a library format for the rapid generation of analogues of existing drugs, such as varenicline (B1221332) and mepyramine, demonstrating its utility in drug discovery programs. nih.gov The scalability of the reaction has also been demonstrated, allowing for the preparation of multi-gram quantities of linked heterocyclic products with only slightly modified conditions and lower catalyst loading. rsc.org
| Halide Partner | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 3-(p-Tolyl)pyridine | 99 | nih.gov |
| 2-Bromopyridine | 3,2'-Bipyridine | 75 | rsc.org |
| 3-Bromopyridine | 3,3'-Bipyridine | 81 | rsc.org |
| 4-Bromopyridine | 3,4'-Bipyridine | 88 | rsc.org |
| 2-Chloropyrimidine | 2-(Pyridin-3-yl)pyrimidine | 55 | rsc.org |
| 2-Bromo-6-methoxypyridine | 3-(6-Methoxypyridin-2-yl)pyridine | 80 | rsc.org |
The oxysulfonylation of unsaturated systems like alkenes and alkynes is a valuable method for synthesizing β-keto sulfones, which are important synthetic intermediates. mdpi.comscielo.br This reaction typically proceeds via a radical pathway where a sulfonyl radical, generated from a sulfinate salt, adds across the multiple bond. scielo.br Various methods using different catalysts and oxidants have been developed for this transformation. mdpi.comscielo.br
However, research has shown that the substrate scope of these reactions can be limited. In specific instances of iodine-mediated iodosulfonylation and electrochemical oxysulfonylation of alkynes, this compound was reported to be an unsuccessful substrate, failing to yield the desired product under the tested conditions. rsc.orgresearchgate.net This highlights that while sodium sulfinates are a versatile class of reagents, the electronic properties of the heteroaryl ring can significantly influence their reactivity in certain radical processes, making specific reaction optimization necessary.
Synthesis of Biaryls and Linked Heterocycles
Formation of Other Organosulfur Motifs
Beyond C-C bond formation, this compound is a key precursor for constructing a variety of other organosulfur compounds, which are prominent motifs in numerous biologically active molecules. nih.govnih.gov
Sulfonamides are a critical class of functional groups in medicinal chemistry. ekb.eg Sodium sulfinates, including heteroaromatic variants, can be converted to sulfonamides through coupling with amines or their derivatives. nih.gov Several methods have been developed to achieve this N-S bond formation.
One common approach involves the copper-catalyzed coupling of sodium sulfinates with O-benzoyl hydroxylamines, which serves as an electrophilic amine source. rsc.org This method is efficient, requiring only catalytic amounts of a copper salt like CuBr₂ under ambient conditions. rsc.org Another strategy is the metal-free, iodine-mediated oxidative amination of sodium sulfinates with various primary and secondary amines. nih.govekb.eg This reaction proceeds at room temperature and tolerates a wide range of amines, including aromatic and aliphatic ones. nih.gov Electrochemical methods have also been developed, using sodium iodide as a supporting electrolyte to mediate the coupling of sulfinates and amines in water, offering a greener alternative. nih.gov
| Amine Source | Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|
| O-Benzoyl hydroxylamines | CuBr₂ (cat.) | Ambient conditions, high yields for various aryl, heteroaryl, and alkyl sulfinates. | rsc.org |
| Primary/Secondary Amines | I₂ (stoichiometric) | Metal-free, room temperature, broad amine scope. | nih.gov |
| Azoles (e.g., benzimidazoles) | NXS (X = I, Br) | Direct N-sulfonylation of azoles with aryl sulfinates. | nih.gov |
| Amines | NaI (electrolyte) | Electrochemical method in water at room temperature. | nih.gov |
This compound can also be employed as a building block for the synthesis of sulfides and sulfones, which are themselves versatile functional groups in organic synthesis. nih.govnih.gov
The synthesis of sulfones (R-SO₂-R¹) from sulfinates is a common transformation. nih.gov This can be achieved through various cross-coupling reactions where the sulfinate acts as the source of the R-SO₂ group. For example, base-catalyzed cross-coupling between sulfinates and N-amidopyridinium salts allows for the direct C4-sulfonylation of pyridines. nih.gov Similarly, iodine-induced reactions with substrates like imidazopyridines can lead to the formation of C-sulfonylated products. acs.org The oxidation of sulfides, which can be derived from sulfinates via reduction and subsequent alkylation, is another classical route to sulfones. nih.gov
The preparation of sulfides (R-S-R¹) from sulfinates is less direct and typically requires a reduction of the sulfur center. One reported method involves an iodine-mediated reaction of imidazopyridines with sodium sulfinates where, by tuning the reaction conditions (e.g., the solvent), sulfenylation can be achieved to produce sulfides instead of the sulfonylation that yields sulfones. acs.org
| Reactant | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| N-Amidopyridinium Salts | Base (e.g., DBU) | C4-Sulfonylated Pyridines | nih.gov |
| Imidazo[1,2-a]pyridines | I₂ | 3-Sulfonyl-imidazo[1,2-a]pyridines | acs.org |
| Alkenes | Visible Light / Photocatalyst | β-Pyridyl Alkyl Sulfones (Three-component reaction) | nih.gov |
| Indoles | I₂ / K₂S₂O₈ | 3-Sulfonylindoles | nih.gov |
Generation of Thiosulfonates
Thiosulfonates are an important class of organosulfur compounds with diverse applications. This compound serves as a key precursor for the synthesis of these molecules. Several methods have been developed to achieve this transformation, often involving the coupling of the sulfinate with a thiol or another sulfur-containing species.
One notable approach involves the copper-catalyzed sulfenylation of thiols with sodium sulfinates under aerobic conditions. For instance, the use of a CuI–Phen·H2O (where Phen is 1,10-phenanthroline) catalyst system facilitates the reaction between various thiols and sulfinates, including this compound, to produce thiosulfonates in moderate to high yields (40–96%). rsc.org Similarly, an iron(III) chloride (FeCl3)-catalyzed coupling of thiols and sulfinates provides an alternative route to a wide array of symmetrical and unsymmetrical thiosulfonates with excellent yields (83–96%). rsc.org These methods are generally applicable to a broad range of both aromatic and aliphatic thiols and sulfinates. rsc.org
Another strategy for thiosulfonate synthesis involves a boron trifluoride diethyl etherate (BF3·OEt2)-mediated radical disproportionate coupling reaction of sodium sulfinates. rsc.orggoogle.com This method has been shown to produce thiosulfonates in good yields. rsc.org Additionally, a catalyst-free method for the synthesis of thiosulfonates from sodium sulfinates in water has been reported, highlighting a green and economically viable approach. nih.gov Mechanistic studies suggest that thiosulfonates can act as important intermediates in certain reactions, such as the synthesis of disulfides and 3-sulfenylchromones. beilstein-journals.org
It is important to note that the success of these reactions can be substrate-dependent. For example, in an iodine-mediated iodosulfonylation of alkynes, this compound was reported to be an unsuccessful substrate. rsc.orgresearchgate.net
| Reaction Type | Catalyst/Reagent | Reactants | Product | Key Features |
| S-S Coupling | CuI–Phen·H2O | Thiols, Sodium Sulfinates | Thiosulfonates | Aerobic conditions, yields of 40-96% |
| S-S Coupling | FeCl3 | Thiols, Sodium Sulfinates | Thiosulfonates | Yields of 83-96% |
| Disproportionation | BF3·OEt2 | Sodium Sulfinates | Thiosulfonates | Radical mechanism |
| Catalyst-Free | Water | Sodium Sulfinates | Thiosulfonates | Green, efficient |
Strategic Applications in Organic Synthesis
The utility of this compound extends beyond the synthesis of thiosulfonates. Its unique properties make it a valuable tool in several strategic areas of modern organic synthesis.
Late-Stage Functionalization of N-Heterocycles
The direct functionalization of heteroaromatic compounds, particularly at a late stage in a synthetic sequence, is a powerful strategy for rapidly generating analogs of complex molecules like pharmaceuticals. researchgate.net The pyridine ring is a common motif in many FDA-approved drugs. acs.org this compound and other sulfinate salts have been employed in methods for the direct C-H functionalization of pyridines.
One such method involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf2O), followed by the addition of a sulfinate salt. chemrxiv.org The regioselectivity of this reaction can be influenced by the choice of base and solvent. For example, using N-methylpiperidine as the base in chloroform (B151607) can lead to a highly regioselective C4-sulfonylation of pyridine. chemrxiv.org This approach provides a modular route to C4-sulfonylated pyridines. chemrxiv.org
The development of methods for the late-stage installation of pyridyl fragments is of significant interest. chemrxiv.org While not directly involving this compound as a reactant, the broader context of pyridine functionalization highlights the importance of developing selective methods to modify this key heterocycle.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient and atom-economical processes. rsc.orgfrontiersin.org Sodium sulfinates, including by extension this compound, can participate in such reactions.
For instance, a copper-catalyzed multi-component reaction involving alkenes, sodium sulfinates, and diazonium salts under aerobic conditions has been developed to synthesize α-arylhydrazo-β-keto sulfones. rsc.org This reaction allows for the formation of C–O, C–S, and C–N bonds in a one-pot operation. rsc.org The development of sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions represents a significant advancement in the application of sodium sulfinates. rsc.orgresearchgate.net
The synthesis of various heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, has been achieved through three-component reactions. researchgate.net These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an amino-substituted heterocycle. While these specific examples may not directly use this compound, they illustrate the power of MCRs in constructing complex nitrogen-containing ring systems, a field where sulfinate chemistry is also making contributions. nih.govmdpi.com
Solid-Phase Organic Synthesis (SPOS) Linker Strategies
Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of libraries of compounds. A key element in SPOS is the linker, which tethers the substrate to the solid support. Traceless linkers, which leave no residual functionality on the cleaved product, are particularly desirable. pageplace.de
Sulfone-based linkers have been utilized in SPOS, where a sulfinate is attached to a solid support. For example, sodium benzenesulfinate (B1229208) has been employed as a traceless linker for the solid-phase synthesis of pyrazolines and isoxazolines. nih.gov The synthetic strategy involves the S-alkylation of the sulfinate resin, followed by further chemical transformations and subsequent cleavage from the support. nih.gov This concept can be extended to the use of other sulfinates, including this compound, to create novel linker strategies for the solid-phase synthesis of diverse molecular scaffolds. The stability of the sulfone linkage to various reaction conditions makes it a robust choice for SPOS. peptide.com
The general principle involves attaching a sulfinate to a resin, performing a series of reactions on the polymer-bound substrate, and then cleaving the final product from the support. scielo.brresearchgate.net This approach allows for the efficient purification of intermediates by simple filtration and washing of the resin.
Theoretical and Computational Chemistry of Pyridine Sulfinate Systems
Electronic Structure and Reactivity Modeling
Modeling the electronic structure of pyridine (B92270) sulfinates is fundamental to understanding their chemical reactivity. Computational methods allow for a detailed examination of electron distribution, molecular orbitals, and electrostatic potentials, which collectively govern how these molecules interact.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyridine sulfinate systems. researchgate.net By solving the Kohn–Sham equations, DFT provides accurate reconstructions of electronic structures, offering theoretical guidance for understanding and optimizing chemical reactions. mdpi.com DFT calculations are widely used to explore reaction mechanisms, predict reactivity, and interpret spectroscopic data for these compounds. researchgate.netmdpi.com
A significant application of DFT is in the study of reaction pathways and regioselectivity. For instance, in reactions involving pyridinium (B92312) salts and sulfinates, DFT calculations have been employed to elucidate the mechanism, which may involve the formation of photoactive electron donor-acceptor (EDA) complexes. rsc.org These calculations help in understanding how factors like the choice of solvent and base can influence the reaction's outcome, such as the regioselectivity in the C-H sulfonylation of pyridine. d-nb.infochemrxiv.org DFT is also instrumental in calculating the geometries of transition states and the energy profiles of reaction pathways, thereby explaining observed selectivities. rsc.org
Furthermore, DFT is crucial for understanding the mechanisms of metal-catalyzed reactions involving pyridine sulfinates. In palladium-catalyzed desulfinative cross-coupling reactions, DFT studies have provided detailed insights into the catalytic cycle, helping to identify resting states and turnover-limiting steps. acs.orgresearchgate.net The accuracy of these computational models is often validated by comparing calculated vibrational spectra with experimental results. mdpi.com Different functionals, such as B3LYP, are commonly used in these studies, with the choice of functional and basis set being critical for obtaining accurate results. mdpi.comeurjchem.com
The following table demonstrates the influence of the base and solvent on the regioselective sulfonylation of pyridine, an outcome that can be rationalized using DFT calculations. chemrxiv.org
| Entry | Base | Solvent | Yield (%) | Regioisomeric Ratio (C4/C2) |
| 1 | DABCO | CH2Cl2 | 87 | 70:30 |
| 2 | DABCO | CHCl3 | 83 | 78:22 |
| 3 | N-methylpiperidine | CH2Cl2 | 73 | 83:17 |
| 4 | N-methylpiperidine | CHCl3 | 79 | 94:6 |
| 5 | N-methylpyrrolidine | CH2Cl2 | 61 | 48:52 |
| 6 | N-methylpyrrolidine | CHCl3 | 75 | 70:30 |
Data sourced from ChemRxiv chemrxiv.org
Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, offers a powerful framework for understanding the reactivity of pyridine sulfinate systems. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and spatial distributions of these frontier orbitals are key determinants of chemical reactivity. mdpi.comnumberanalytics.com
For pyridine derivatives, the HOMO is often located around the pyridine ring and any associated electron-donating groups, indicating its function as an electron donor. researchgate.net Conversely, the LUMO is typically situated on the pyridine ring, highlighting its capacity to accept electrons. researchgate.netresearchgate.net In the case of sodium pyridine-3-sulfinate, DFT calculations have shown that the HOMO is localized over both the pyridine ring and the sulfinate group.
The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity; a smaller gap generally correlates with higher reactivity. mdpi.com The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another leads to attraction and bond formation. wikipedia.org This principle is used to predict the outcomes of various chemical reactions, including cycloadditions and electrocyclic reactions. wikipedia.org
Analysis of the frontier orbitals can also explain the interaction between pyridine sulfinates and other molecules. For example, in Lewis acid-base complexes between pyridine and SO3, the interaction involves the lone pair orbital of the pyridine (the HOMO) and the LUMO of SO3. The energy gap between these orbitals correlates with the properties of the resulting dative bond. researchgate.netresearchgate.net
The table below presents computed frontier orbital energies for a model pyridinium system, illustrating the data obtained from such analyses.
| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridinium Cation | -9.8 | -6.5 | 3.3 |
Note: These are representative values and can vary based on the specific molecule and computational method.
Density Functional Theory (DFT) Applications
Transition State Characterization and Energy Profiles
The computational characterization of transition states (TS) and the mapping of reaction energy profiles are essential for a deep understanding of reaction mechanisms involving pyridine sulfinates. These theoretical investigations provide quantitative data on activation barriers and the relative stabilities of intermediates, which are often difficult to determine experimentally.
DFT calculations are frequently employed to locate and characterize the geometry of transition states. For example, in the visible-light-induced reaction between pyridinium salts and sulfinates, the transition states for the addition of a radical intermediate to the C4 and C2 positions of the pyridinium salt were calculated. The energy difference between these transition states (p-B-TS and o-B-TS) was found to be 2.9 kcal/mol, favoring the C4-adduct, which is consistent with the experimentally observed regioselectivity. rsc.org
Energy profiles, often depicted as free-energy profiles, illustrate the energy changes along a reaction coordinate. These profiles connect reactants, intermediates, transition states, and products, providing a comprehensive view of the reaction pathway. researchgate.net For the palladium-catalyzed desulfinative cross-coupling of pyridine-2-sulfinate, mechanistic studies have used energy profiles to compare different pathways and identify the turnover-limiting step, which was found to be the extrusion of SO2 from a chelated Pd(II) sulfinate complex. acs.org In contrast, for carbocyclic sulfinates, transmetalation was identified as the turnover-limiting step, highlighting how the substrate's electronic structure alters the reaction mechanism. acs.orgresearchgate.net
In phosphoryl transfer reactions modeled using pyridinio-N-phosphonates, transition states have been characterized as proceeding through a single, concerted, and dissociative mechanism. whiterose.ac.uk The bond distances and bond orders within these transition states can be calculated to determine how associative or dissociative they are. whiterose.ac.uk
The following table provides an example of calculated bond distances in a symmetrical transition state for a phosphoryl transfer reaction involving pyridine.
| Bond | Bond Distance (Å) |
| P-N (nucleophile) | 2.30 |
| P-N (leaving group) | 2.30 |
Data adapted from reference whiterose.ac.uk.
Ligand Design and Catalyst-Substrate Interactions
Computational chemistry plays a pivotal role in the rational design of ligands and the understanding of catalyst-substrate interactions in reactions involving pyridine sulfinates. These compounds are effective nucleophilic coupling partners in various transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings. nih.govrsc.org
Mechanistic studies have revealed the critical nature of the interaction between the pyridine sulfinate and the metal catalyst. For pyridine-2-sulfinate, a strong chelation involving the pyridine nitrogen and a sulfinate oxygen atom (κ²-N,O-chelation) with the palladium center forms a highly stable five-membered ring palladacycle. acs.org This chelation significantly influences the catalytic cycle, changing the resting state of the catalyst from the oxidative addition complex (common for carbocyclic sulfinates) to the palladium sulfinate complex itself. acs.orgresearchgate.net This strong N-Pd interaction stabilizes the intermediate and makes the subsequent loss of SO₂ the rate-limiting step. acs.org The absence of such nitrogen chelation, for instance in 3- and 4-pyridine sulfinates, can lead to lower reaction yields. nih.gov
These insights guide ligand design. By modifying the electronic and steric properties of the pyridine sulfinate or the ancillary ligands on the metal, the stability and reactivity of catalytic intermediates can be tuned. For instance, computational studies can predict the binding free energy of different pyridine and pyrimidine-based ligands to metal cations, aiding in the design of selective sensors or catalysts. osti.gov Theoretical methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to examine the nature of the interactions between donor atoms (N, O, S) and the metal center in detail. bohrium.com
The development of "latent" sulfinate reagents, such as pyridyl pyrimidylsulfones, is another area informed by mechanistic understanding. These precursors generate the active sulfinate species in situ, overcoming issues of poor solubility and purification difficulties associated with pre-formed sulfinate salts. acs.org
Solvation Effects and Environmental Impact Modeling
The influence of the solvent on the reactivity and selectivity of reactions involving pyridine sulfinates is a critical aspect that can be effectively studied using computational models. Solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often combined with DFT calculations to simulate the effects of the solvent environment. researchgate.netmdpi.com
Experimental studies have shown that the choice of solvent can dramatically alter reaction outcomes. For example, in the C-H sulfonylation of pyridine, changing the solvent from dichloromethane (B109758) (CH₂Cl₂) to chloroform (B151607) (CHCl₃) significantly improves the C4-regioselectivity when N-methylpiperidine is used as the base. d-nb.infochemrxiv.org Computational studies can rationalize these findings by calculating the energies of intermediates and transition states in different solvent environments. For sulfene-pyridine adducts, calculations predict that polar solvents lead to tighter binding and shorter S-N bonds. researchgate.net
Beyond reaction performance, the environmental impact of solvents and reagents is an increasing concern. Computational chemistry contributes to "green chemistry" initiatives by providing frameworks to assess the environmental, health, and safety profiles of solvents. researchgate.net Modeling can help predict the environmental fate of compounds like pyridine, which is known to be very soluble in water and can be removed from the atmosphere by photooxidation or wet deposition. nih.gov While pyridine can biodegrade, its potential to sorb to soils and sediments is pH-dependent. nih.gov
Advanced Analytical Methodologies for Pyridine Sulfinate Research
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopy is a cornerstone in the study of pyridine (B92270) sulfinates, offering non-destructive and highly detailed information about molecular structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of pyridine sulfinate derivatives and for monitoring the progress of their reactions. nih.govrsc.orgrsc.orgnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the context of reaction monitoring, NMR can track the disappearance of starting materials and the appearance of products in real-time. tcichemicals.comrsc.org For instance, in the palladium-catalyzed cross-coupling of pyridine sulfinates with aryl halides, ³¹P{¹H} NMR and ¹⁹F{¹H} NMR spectroscopy have been used to identify reaction intermediates and resting states of the catalyst, providing crucial mechanistic insights. nih.govacs.org The diastereomeric ratio of products can also be determined from the integration of signals in ¹H NMR spectra. nih.gov However, in some cases, the heterogeneity of the reaction mixture at high temperatures can make accurate monitoring by NMR challenging. nih.govacs.org
Key ¹H and ¹³C NMR Spectral Data for Pyridine Sulfinate Derivatives:
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Lithium 6-Methoxypyridine-3-sulfinate | ¹H | 8.09 | d | 1.9 | tcichemicals.com |
| ¹H | 7.77 | dd | 6.2, 2.2 | tcichemicals.com | |
| ¹H | 6.80 | d | 8.1 | tcichemicals.com | |
| ¹H | 3.77 | s | tcichemicals.com | ||
| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | ¹H | 4.74 | s | mdpi.com | |
| ¹³C | 63.6, 128.7, 129.0, 129.3, 129.4, 134.4, 134.5, 135.8, 138.8, 188.1 | mdpi.com | |||
| 2-(4-Methoxyphenylsulfonyl)-1-phenylethan-1-one | ¹H | 3.86, 4.71 | s | mdpi.com | |
| ¹³C | 55.8, 63.8, 114.5, 128.9, 129.4, 130.3, 131.0, 134.4, 135.9, 164.2, 188.4 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of sodium pyridine-3-sulfinate and its derivatives, as well as to gain structural information through the analysis of fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. rsc.org
Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of pyridine sulfinates, often in negative ion mode to detect the sulfinate anion. rsc.org The fragmentation of the molecular ion in the mass spectrometer can reveal characteristic losses, such as the loss of sulfur dioxide (SO₂), providing further structural confirmation. nih.gov For example, in the analysis of pyridine-3-sulfonyl derivatives of steroidal estrogens, a prominent ion corresponding to the loss of SO₂ from the protonated molecule was observed. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Conformations
Key vibrational frequencies for sulfinate and pyridine groups include:
S-O stretching: The asymmetric and symmetric stretching vibrations of the sulfinate group (SO₂⁻) are characteristic and typically appear in the regions of 1180–1220 cm⁻¹ and 1040–1080 cm⁻¹, respectively.
Pyridine ring vibrations: C=C and C-H stretching vibrations of the pyridine ring are expected in the ranges of 1600–1650 cm⁻¹ and 3050–3100 cm⁻¹, respectively. researchgate.net
C-S stretching: The C-S stretching vibration is often found in the region of 760 ± 25 cm⁻¹, though it can be coupled with other modes. researchgate.net
These vibrational bands can be used to confirm the presence of the pyridine and sulfinate moieties and to study intermolecular interactions, such as hydrogen bonding.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination of Sulfur
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and, crucially, the oxidation state of elements within a sample. For pyridine sulfinate research, XPS is particularly useful for analyzing the sulfur atom.
The binding energy of the S 2p core level electrons is sensitive to the chemical environment and oxidation state of the sulfur atom. kombyonyx.comdiva-portal.org For instance, XPS can distinguish between sulfur in a sulfinate state and a sulfonate state, which has a higher oxidation state and thus a higher binding energy. kombyonyx.com This technique has been used to confirm the formation of a sulfonyl radical from a sulfinate anion through one-electron oxidation. acs.org It is important to note that sulfur-containing compounds can be sensitive to X-ray exposure, which may cause sample damage. thermofisher.com
Chromatographic Techniques for Separation and Quantification of Complex Mixtures
Chromatographic methods are essential for separating the components of complex reaction mixtures and for quantifying the amounts of reactants, products, and byproducts.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Reaction Product Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic techniques used in the analysis of pyridine sulfinate reactions. nih.govrsc.org
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable pyridine derivatives. nih.govcdc.govtandfonline.comcoresta.org This technique allows for the separation, identification, and quantification of various pyridine compounds in a mixture. nih.govcoresta.org For instance, GC-MS has been used for the quantitative analysis of pyridines in various samples. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is widely used for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. nih.govresearchgate.netuiowa.edu Reverse-phase HPLC is a common mode used for the separation of pyridine derivatives. rsc.orgresearchgate.net HPLC is frequently used to monitor the progress of reactions by taking aliquots from the reaction mixture over time. nih.govacs.org This allows for the determination of reaction rates and the optimization of reaction conditions. acs.org In some cases, automated mass-triggered HPLC is used for the rapid purification and isolation of products. rsc.org
The choice between GC and HPLC depends on the specific properties of the analytes. The following table summarizes typical applications:
| Technique | Application | Sample Type | Reference |
| GC-MS | Quantitative analysis of pyridines | Volatile and thermally stable compounds | nih.govcoresta.org |
| HPLC | Reaction monitoring, product purification, quantification | Wide range of compounds, including non-volatile and thermally labile ones | nih.govacs.orgrsc.orgresearchgate.net |
Advanced Techniques for Reaction Progress and Kinetic Studies
Understanding reaction kinetics and mechanisms requires monitoring the concentration of species over time. In-situ spectroscopy allows for real-time analysis of a reaction as it occurs, directly within the reaction vessel, eliminating the need for offline sampling and analysis which can be time-consuming and may alter the state of the sample. spectroscopyonline.commdpi.com Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose. thieme-connect.com
For reactions involving sulfinate precursors, in-situ FTIR and Raman spectroscopy have been identified as effective methods to track reaction progress and the formation of intermediates. This is often accomplished by inserting a fiber-optic probe, such as an Attenuated Total Reflection (ATR) probe, into the reactor. mdpi.com The probe continuously acquires spectra, allowing researchers to observe the decrease in vibrational bands corresponding to reactants and the simultaneous increase in bands associated with products and intermediates. mdpi.comacs.org
For example, in a study of a ruthenium complex containing a pyridine ligand, in-situ FT-IR spectroelectrochemistry was used to monitor the reaction upon one-electron reduction. The decrease in absorbance at 1616 cm⁻¹ and 1454 cm⁻¹ (attributed to the coordinated pyridine) and the corresponding increase at 1595 cm⁻¹ and 1444 cm⁻¹ (attributed to the free pyridine) provided direct evidence of ligand release during the reaction. acs.org This level of detail provides invaluable mechanistic insights and allows for the precise determination of reaction endpoints, which is critical for process optimization and control. mdpi.comnih.gov
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| In-situ FTIR/Raman | Monitoring reactions of pyridine sulfinate precursors | Tracking of reaction progress and intermediate formation | |
| FTIR-ATR Probe | Studying formation of arene diazonium salts | Real-time concentration profiles of reactants, products, and intermediates | mdpi.com |
| Combined NIR and Raman | Real-time monitoring of multi-step synthesis involving sodium methanesulfinate | Quantitative analysis of products, intermediates, and impurities | nih.govresearchgate.net |
| In-situ FT-IR Spectroelectrochemistry | Investigating the reduction mechanism of a Ru-nitrosyl-pyridine complex | Direct observation of ligand labilization and product formation | acs.org |
The Kinetic Isotope Effect (KIE) is a powerful and subtle tool used to elucidate reaction mechanisms. core.ac.uk It is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org A primary KIE greater than 1 (kL/kH > 1) is typically observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. core.ac.uknih.gov
KIE studies have been specifically applied to investigate the mechanisms of reactions involving sulfinate salts. concordia.ca While detailed KIE data on this compound itself is not widely published, analogous studies on related sulfur-containing compounds demonstrate the utility of the technique. For example, the determination of ³⁴S KIEs for the hydrolysis of sulfate (B86663) monoesters was used to probe the nature of the transition state. nih.gov In one study, the ³⁴S KIE for the hydrolysis of p-acetylphenyl sulfate was found to be 1.0172, a value that, when combined with other data, was inconsistent with a purely associative mechanism. nih.gov
Deuterium (B1214612) KIEs are also commonly used. In one enzymatic study, a deuterium KIE (Dkcat) of approximately 3 was measured, establishing that the cleavage of a C-H bond was the rate-limiting step for the reaction. nih.gov The magnitude of the KIE provides critical information about the transition state geometry and the extent of bond breaking. The application of such methods to reactions of this compound could definitively establish, for example, whether a C-S or S-O bond cleavage is involved in the rate-limiting step of a particular transformation.
| Reaction Type / Substrate | Isotopes | Measured KIE (klight/kheavy) | Interpretation | Reference |
|---|---|---|---|---|
| Sulfate Ester Hydrolysis (p-acetylphenyl sulfate) | ³²S / ³⁴S | 1.0172 ± 0.0003 | Provided evidence against a purely associative mechanism, indicating S-O bond cleavage in the transition state. | nih.gov |
| Enzymatic Peptide Oxidation (LSD1) | ¹H / ²H (Deuterium) | ~3.2 ± 0.1 | A significant primary KIE confirms that C-H bond cleavage is the rate-limiting step of the reaction. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Sodium pyridine-3-sulfinate, and how can researchers ensure purity for experimental reproducibility?
- Methodological Answer : The compound is typically synthesized via sulfinate salt formation. A common method involves reacting pyridine-3-sulfonyl chloride with sodium sulfite and sodium bicarbonate in aqueous media at 80°C for 4 hours . Key purity benchmarks include:
- Post-synthesis purification : Recrystallization or column chromatography.
- Analytical validation : Use NMR (¹H/¹³C) to confirm absence of sulfonyl chloride residues, and HPLC to verify ≥95% purity.
- Storage : Anhydrous conditions to prevent hygroscopic degradation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identify sulfinate (S–O) stretches (~1000–1200 cm⁻¹) and pyridine ring vibrations.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M⁻] at m/z 158).
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm sulfinate coordination.
- Elemental Analysis : Validate C, H, N, S, and Na stoichiometry .
Q. What are the primary research applications of this compound in organic synthesis?
- Methodological Answer :
- Nucleophilic coupling : Acts as a sulfinate donor in transition-metal-free cross-coupling reactions (e.g., with aryl halides).
- Heterocycle functionalization : Used to introduce sulfone groups into pyridine derivatives.
- Limitations : Reactivity may vary with solvent polarity (e.g., DMF vs. THF) and temperature .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25–80°C.
Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for pyridine).
Quantify sulfinate decomposition using ion chromatography.
Q. What strategies address contradictory data on the catalytic efficiency of this compound in desulfinative couplings?
- Methodological Answer :
- Variable Control : Standardize substrate ratios, solvent purity, and inert atmosphere (N₂/Ar).
- Reaction Monitoring : Use in-situ Raman spectroscopy to track intermediate formation.
- Reproducibility Checks : Compare results across multiple batches of synthesized compound .
Q. How can computational modeling complement experimental studies to elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states and energy barriers for sulfinate transfer.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Validation : Cross-reference computational findings with experimental kinetic data .
Q. What cross-disciplinary approaches expand the utility of this compound in materials science or medicinal chemistry?
- Methodological Answer :
- Materials Science : Explore its use as a ligand for metal-organic frameworks (MOFs) via coordination studies (e.g., XRD, TGA).
- Medicinal Chemistry : Screen sulfinate derivatives for bioactivity using in vitro assays (e.g., enzyme inhibition).
- Data Integration : Use cheminformatics tools (e.g., QSAR) to predict novel applications .
Data Analysis and Reporting
Q. How should researchers structure reports to highlight this compound’s role in complex reaction systems?
- Methodological Answer :
- IMRAD Format :
- Introduction : Link to sulfinate chemistry theory and prior mechanistic studies.
- Methods : Detail synthesis, characterization, and reaction conditions.
- Results : Use tables to compare yields, purity, and kinetic data.
- Discussion : Address discrepancies with literature and propose mechanistic refinements .
Q. What criteria ensure ethical and rigorous data presentation in studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
